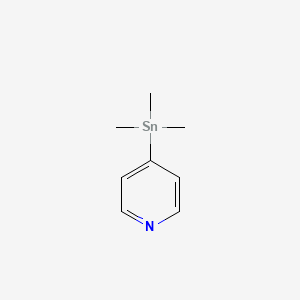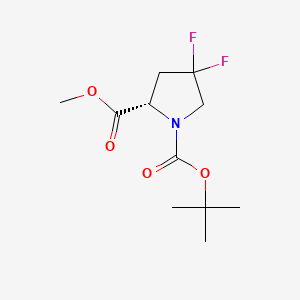![molecular formula C8H8N2O B1312225 1-甲基-1H-吡咯并[2,3-b]吡啶-5-醇 CAS No. 737003-45-1](/img/structure/B1312225.png)
1-甲基-1H-吡咯并[2,3-b]吡啶-5-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol is a heterocyclic compound with the molecular formula C8H8N2O and a molecular weight of 148.16 g/mol . This compound is part of a class of chemicals known as pyrrolopyridines, which are characterized by a fused pyrrole and pyridine ring system. It is often used as a building block in organic synthesis and has various applications in scientific research and industry.
科学研究应用
1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol has a wide range of applications in scientific research, including:
作用机制
Target of Action
The primary targets of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in a variety of cellular processes, including cell growth, differentiation, and angiogenesis . This compound has shown potent activities against FGFR1, 2, and 3 .
Mode of Action
1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol interacts with its targets, the FGFRs, by inhibiting their activity . This inhibition occurs when the compound binds to the receptor, preventing the receptor from undergoing dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This action results in the suppression of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Biochemical Pathways
The biochemical pathways affected by 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol are primarily those downstream of FGFR activation. These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways play crucial roles in cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, this compound disrupts these pathways, potentially leading to the suppression of tumor growth and progression .
Result of Action
The molecular and cellular effects of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol’s action include the inhibition of cell proliferation and induction of apoptosis . In vitro studies have shown that this compound can significantly inhibit the migration and invasion of 4T1 breast cancer cells .
生化分析
Biochemical Properties
1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). It interacts with enzymes such as FGFR1, FGFR2, and FGFR3, inhibiting their activity and thereby affecting downstream signaling pathways . This compound also interacts with other proteins and biomolecules involved in cell proliferation, migration, and apoptosis .
Cellular Effects
1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol has been shown to influence various types of cells and cellular processes. In breast cancer cells, it inhibits cell proliferation and induces apoptosis . Additionally, it affects cell signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, leading to changes in gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol involves its binding interactions with FGFRs. By binding to the receptor’s active site, it inhibits the receptor’s kinase activity, preventing the phosphorylation of downstream signaling molecules . This inhibition leads to a decrease in cell proliferation and an increase in apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body .
Transport and Distribution
Within cells and tissues, 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact its ability to interact with target biomolecules and exert its effects .
准备方法
. Common synthetic routes include:
Nucleophilic Substitution Reactions: Using nucleophilic reagents such as cyanide, amines, or formamides to introduce nitrogen atoms into the indole structure.
Oxidation Reactions: Employing oxidizing agents like sodium hydroxide or hydrogen peroxide to introduce hydroxyl groups.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反应分析
1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, often using reagents like halogens, acids, or bases.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Major products formed from these reactions depend on the specific reagents and conditions used.
相似化合物的比较
1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol can be compared with other similar compounds, such as:
5-Methyl-1H-pyrrolo[2,3-b]pyridine: Another pyrrolopyridine derivative with similar structural features but different functional groups.
4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine: A chlorinated derivative with distinct chemical properties and reactivity.
5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine: A fluorinated analogue with unique biological activities.
The uniqueness of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol lies in its specific functional groups and the resulting chemical and biological properties, which make it a valuable compound for various applications.
属性
IUPAC Name |
1-methylpyrrolo[2,3-b]pyridin-5-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-10-3-2-6-4-7(11)5-9-8(6)10/h2-5,11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIKASUARYIORO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=CC(=CN=C21)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40460785 |
Source


|
| Record name | 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40460785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
737003-45-1 |
Source


|
| Record name | 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40460785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1312150.png)
![{4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine](/img/structure/B1312155.png)












